

An In-depth Technical Guide to the Solubility of (-)-Isopulegol

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Compound of Interest

Compound Name: (-)-Isopulegol

Cat. No.: B10770676

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **(-)-Isopulegol**, a naturally occurring monoterpene alcohol of significant interest in the pharmaceutical, cosmetic, and flavor industries. Understanding its solubility in various solvents is critical for formulation development, chemical synthesis, and extraction processes. This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in (-)-Isopulegol Solubility

(-)-Isopulegol is a monoterpenoid alcohol with the chemical formula $C_{10}H_{18}O$. Its structure, featuring a cyclohexane ring, a hydroxyl group, and an isopropenyl group, imparts a moderate polarity. The general principle of "like dissolves like" is central to understanding its solubility profile. The hydroxyl group allows for hydrogen bonding with polar solvents, while the hydrocarbon backbone contributes to its solubility in less polar organic solvents.

Quantitative Solubility Data for (-)-Isopulegol

The following table summarizes the available quantitative solubility data for **(-)-Isopulegol** in various solvents. It is important to note that comprehensive, temperature-dependent solubility data for **(-)-Isopulegol** across a wide range of organic solvents is not extensively available in

published literature. The data presented here has been compiled from various chemical and safety data sheets.

Solvent	Temperature	Solubility
Water	21.9 °C	3 g/L[1]
Dimethylformamide (DMF)	Not Specified	30 mg/mL[2]
Dimethyl sulfoxide (DMSO)	Not Specified	30 mg/mL[2]
Ethanol	Not Specified	30 mg/mL[2]
60% Ethanol (in water)	Not Specified	1 mL in 4 mL[3]

Qualitative Solubility Observations:

- Slightly Soluble/Insoluble: Water
- Soluble/Miscible: Ethanol, Ether, most non-volatile oils, Chloroform (slightly), Methanol (slightly), Dichloromethane, Ethyl Acetate, Acetone.

Experimental Protocol: Determination of (-)-Isopulegol Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol provides a detailed methodology for its application to **(-)-Isopulegol**.

1. Materials and Equipment:

- **(-)-Isopulegol** (high purity)
- Selected solvents (analytical grade)
- Analytical balance
- Temperature-controlled orbital shaker or water bath

- Screw-capped glass vials
- Centrifuge
- Syringes and syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.
- Mobile phase for HPLC or carrier gas for GC
- Reference standards of **(-)-Isopulegol**

2. Procedure:

a. Preparation of Saturated Solution: i. Add an excess amount of **(-)-Isopulegol** to a series of screw-capped glass vials. The excess solid should be visually apparent. ii. Accurately pipette a known volume of the desired solvent into each vial. iii. Tightly seal the vials to prevent solvent evaporation. iv. Place the vials in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C). v. Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can determine the optimal equilibration time.

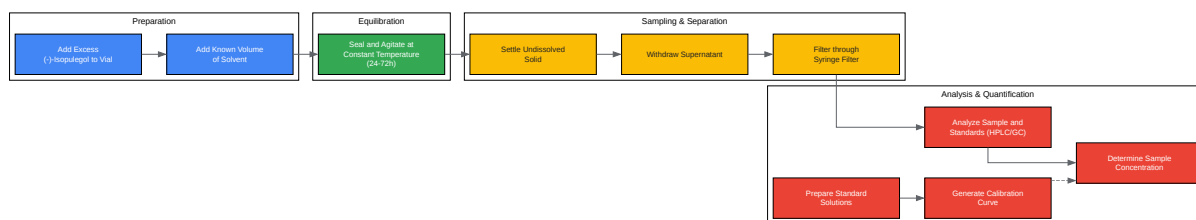
b. Sample Collection and Preparation: i. After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. ii. Carefully withdraw a sample of the supernatant using a syringe. iii. Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. The filter material should be chemically compatible with the solvent.

c. Analysis: i. Prepare a series of standard solutions of **(-)-Isopulegol** of known concentrations in the same solvent. ii. Analyze both the standard solutions and the filtered sample solution using a validated HPLC or GC method. iii. Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions. iv. Determine the concentration of **(-)-Isopulegol** in the filtered sample by interpolating its analytical signal on the calibration curve.

d. Data Reporting: i. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L. ii. Report the temperature at which the solubility was determined. iii. Perform the experiment in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of **(-)-Isopulegol**.



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Caption: Workflow for **(-)-Isopulegol** solubility determination.

This guide provides foundational knowledge and practical methodologies for scientists and researchers working with **(-)-Isopulegol**. Accurate and consistent solubility data is paramount for advancing research and development efforts involving this versatile monoterpene.

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